molecular formula C30H38N2O2 B13141143 9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]- CAS No. 719306-65-7

9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-

Cat. No.: B13141143
CAS No.: 719306-65-7
M. Wt: 458.6 g/mol
InChI Key: CMEXIQYCZUTWMS-UHFFFAOYSA-N
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Description

1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production and medicinal chemistry. This compound features two 2,3-dimethylcyclohexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2,3-dimethylcyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. For instance, it may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby exerting its anticancer effects. The compound’s structure allows it to intercalate into DNA, disrupting essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

719306-65-7

Molecular Formula

C30H38N2O2

Molecular Weight

458.6 g/mol

IUPAC Name

1,5-bis[(2,3-dimethylcyclohexyl)amino]anthracene-9,10-dione

InChI

InChI=1S/C30H38N2O2/c1-17-9-5-13-23(19(17)3)31-25-15-7-11-21-27(25)29(33)22-12-8-16-26(28(22)30(21)34)32-24-14-6-10-18(2)20(24)4/h7-8,11-12,15-20,23-24,31-32H,5-6,9-10,13-14H2,1-4H3

InChI Key

CMEXIQYCZUTWMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5CCCC(C5C)C

Origin of Product

United States

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